molecular formula C19H23NO2 B13388079 4-Benzyl-2-(phenylmethoxymethyl)morpholine

4-Benzyl-2-(phenylmethoxymethyl)morpholine

Cat. No.: B13388079
M. Wt: 297.4 g/mol
InChI Key: YIUOMOUSMWDPKQ-UHFFFAOYSA-N
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Description

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyl group and a benzyloxy methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-morpholine, benzyl bromide, and benzyloxy methyl chloride.

    Nucleophilic Substitution: The morpholine undergoes nucleophilic substitution with benzyl bromide to introduce the benzyl group.

    Protection and Deprotection:

Industrial Production Methods: In an industrial setting, the synthesis of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-4-benzyl-2-((benzyloxy)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The benzyl and benzyloxy methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted morpholine derivatives.

Scientific Research Applications

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

    Morpholine: A simple heterocyclic compound with both amine and ether functional groups.

    Piperidine: Another six-membered heterocycle with similar structural features.

    Piperazine: A heterocyclic compound with two nitrogen atoms in the ring.

Comparison: (S)-4-benzyl-2-((benzyloxy)methyl)morpholine is unique due to the presence of both benzyl and benzyloxy methyl groups, which confer distinct chemical and biological properties compared to other morpholine derivatives. Its chiral nature also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

4-benzyl-2-(phenylmethoxymethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOMOUSMWDPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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